![molecular formula C25H24N4O4 B2494487 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 941938-97-2](/img/structure/B2494487.png)
5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" belongs to a class of organic compounds known for their complex heterocyclic structure. These structures often exhibit a range of biological activities and have been the subject of synthesis and structural analysis to explore their potential applications in various fields, excluding direct drug use and dosage considerations.
Synthesis Analysis
The synthesis of complex pyrazolo and quinoline derivatives often involves multi-step reactions, including condensation and cyclization processes. For example, the reaction of 4-(3,4-dimethoxyphenyl)-5-aminopyrazoles with aromatic and heterocyclic aldehydes in strong acidic media can lead to the formation of pyrazolo[3,4-c]isoquinoline derivatives through a process similar to the Pictet-Spengler condensation (Bogza et al., 2005). This synthesis pathway highlights the complexity and versatility of reactions leading to the formation of such intricate molecules.
Molecular Structure Analysis
The molecular structure of compounds within this chemical family is characterized by the presence of multiple heterocyclic rings, including pyrazolo, pyrazinone, and quinoline moieties. Structural elucidation often relies on techniques such as single-crystal X-ray diffraction analysis, which confirms the configurations, conformations, and intermolecular interactions present in these molecules (Şahin et al., 2011).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, reflecting their reactivity and functional group interplay. For instance, they can undergo reactions with arylhydrazinium chlorides, leading to the formation of hydrazone derivatives and further cyclized products demonstrating a range of biological activities (Kumara et al., 2016). Such reactions underscore the chemical versatility and potential for derivatization of these molecules.
Scientific Research Applications
Antimicrobial and Antimalarial Activity
Compounds derived from quinoline and pyrazole structures, similar to the chemical , have shown promising results in antimicrobial and antimalarial evaluations. For instance, derivatives synthesized from 4-hydroxyquinolin-2(1H)-ones exhibited potent antimalarial activity compared to standard treatments and demonstrated considerable antimicrobial effects (Sarveswari, Vijayakumar, Siva, & Priya, 2014). Similarly, 4-thiazolidinone derivatives containing pyridine and quinazoline moieties have been synthesized and evaluated for their antibacterial and antifungal activities, revealing significant inhibition potency against various bacterial strains (Desai, Jadeja, Jadeja, Khedkar, & Jha, 2020).
Anticancer Properties
Compounds with structures akin to the specified chemical have been investigated for their potential anticancer activities. For example, novel derivatives synthesized from dihydroquinoline showed strong inhibitory activities against human prostate cancer and epidermoid carcinoma cancer cell lines, indicating their potential as anticancer agents (Liu, Bai, Pan, Song, & Zhu, 2009).
DNA Protection and Antioxidant Effects
Research on 2,4-dihydroxyquinoline derived disazo dyes has demonstrated not only their antimicrobial and anticancer activities but also their capacity for DNA protection and significant antioxidant effects. Some of these compounds exhibited high binding affinity to DNA and showed cytotoxicity against specific cancer cell lines, suggesting their potential use in medical treatments (Şener, Mohammed, Yerlikaya, Altunoğlu, Gür, Baloğlu, & Şener, 2018).
Synthesis and Chemical Properties
The synthesis pathways and chemical properties of related compounds have been explored in various studies. For example, the multicomponent condensation reactions involving 5-amino-3-phenylpyrazole have been tuned to selectively form pyrazoloquinolinones, pyrazoloquinazolinones, or pyrazoloquinolizinones under different conditions, demonstrating the versatility of these chemical frameworks in synthesizing diverse compounds (Chebanov, Saraev, Desenko, Chernenko, Knyazeva, Groth, Glasnov, & Kappe, 2008).
properties
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c1-32-22-10-9-18(14-23(22)33-2)19-15-21-25(31)27(12-13-29(21)26-19)16-24(30)28-11-5-7-17-6-3-4-8-20(17)28/h3-4,6,8-10,12-15H,5,7,11,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKSRPXCWBLJCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)N4CCCC5=CC=CC=C54)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


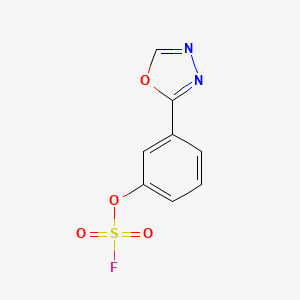
![[(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile](/img/structure/B2494407.png)
![4-chloro-2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2494408.png)
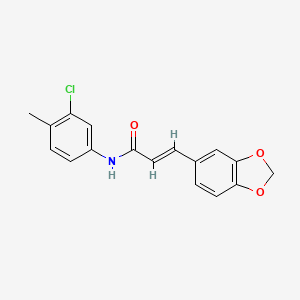
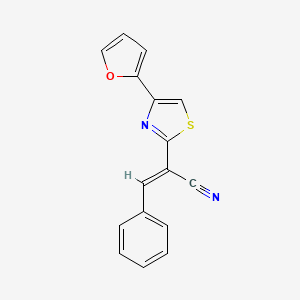
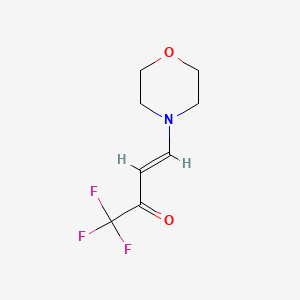
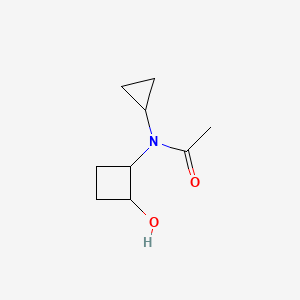
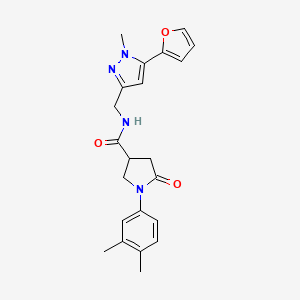
![1-((3,5-dimethylisoxazol-4-yl)methyl)-3-(2-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494416.png)
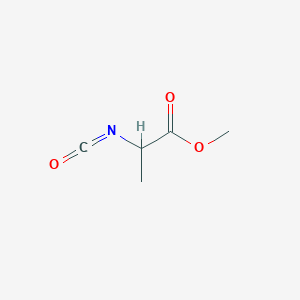
![Hexahydropyrazino[2,1-c][1,4]thiazine-6,9-dione](/img/structure/B2494422.png)
![1,5-dimethyl-3-{[(4-methylphenyl)sulfonyl]methyl}-4-phenyltetrahydro-2H-imidazol-2-one](/img/structure/B2494424.png)
![4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine](/img/structure/B2494427.png)